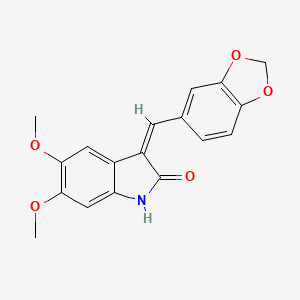![molecular formula C21H21NO5S2 B11476457 2-[(4-{[(4-Ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)sulfanyl]propanoic acid](/img/structure/B11476457.png)
2-[(4-{[(4-Ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-ETHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}PROPANOIC ACID is an organic compound with the molecular formula C21H21NO5S2 It is known for its complex structure, which includes a naphthalene ring, a sulfonamide group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-ETHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}PROPANOIC ACID typically involves multiple steps. One common method includes the sulfonation of 4-ethylbenzenesulfonamide, followed by the coupling of the resulting sulfonamide with 1-hydroxy-2-naphthylthiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-ETHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-{[4-(4-ETHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(4-ETHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}PROPANOIC ACID involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The naphthalene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity. The propanoic acid moiety can participate in hydrogen bonding, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
4-(2-AMINOETHYL)BENZENESULFONAMIDE: Shares the sulfonamide group but lacks the naphthalene ring and propanoic acid moiety.
4-ETHYLBENZENESULFONAMIDE: Similar sulfonamide structure but without the additional functional groups.
Uniqueness
2-{[4-(4-ETHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}PROPANOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C21H21NO5S2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[4-[(4-ethylphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C21H21NO5S2/c1-3-14-8-10-15(11-9-14)29(26,27)22-18-12-19(28-13(2)21(24)25)20(23)17-7-5-4-6-16(17)18/h4-13,22-23H,3H2,1-2H3,(H,24,25) |
InChI Key |
SSNVKVNCGLUBFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-dimethyl-3-(5-methylfuran-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B11476381.png)
![Ethyl 2-(4-{[(3-chlorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11476394.png)
![7-(4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11476398.png)
![N-[6-(benzylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide](/img/structure/B11476403.png)


![3-[2-(4-chlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11476412.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11476416.png)
![3-[(4-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11476423.png)
![3-benzyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11476425.png)
![4-{[1-Cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}benzoic acid](/img/structure/B11476448.png)
![7-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-4,5,6-triethoxy-2-benzofuran-1(3H)-one](/img/structure/B11476456.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11476461.png)
![Ethyl 5-[(4,7-dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11476468.png)
